2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that boronic acids and their esters, such as this compound, are only marginally stable in water . This could impact their bioavailability and distribution within the body.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are only marginally stable in water . Additionally, the Suzuki–Miyaura cross-coupling reaction, which the compound participates in, requires specific conditions for optimal performance .
Biochemical Analysis
Biochemical Properties
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is known to interact with palladium catalysts, which are essential for the transmetalation step in the coupling process . The nature of these interactions involves the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the organic group attached to boron is transferred to palladium, forming a new carbon-palladium bond. This process is crucial for the formation of carbon-carbon bonds in organic synthesis . Additionally, the compound’s stability and reactivity are influenced by its molecular structure, which includes a boron atom bonded to two oxygen atoms and a cyclohexylphenyl group.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It is known that boronic esters can exhibit toxic effects at high doses. The compound’s impact on animal models would likely vary with dosage, with potential threshold effects and adverse reactions at higher concentrations .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Boronic esters are generally metabolized through hydrolysis, leading to the formation of boronic acids and alcohols. Enzymes such as esterases may play a role in this process, affecting the compound’s metabolic flux and metabolite levels .
Transport and Distribution
Boronic esters are known to interact with cellular transporters and binding proteins, which can influence their localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Boronic esters can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These factors can affect the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclohexylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Reactants: 4-cyclohexylphenylboronic acid and pinacol.
Catalyst: Dehydrating agent such as molecular sieves.
Solvent: Anhydrous tetrahydrofuran (THF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Converts to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: Reacts with electrophiles to form substituted boronic esters.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Suzuki–Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenols.
Substitution: Substituted boronic esters.
Scientific Research Applications
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: Key reagent in cross-coupling reactions for the synthesis of complex organic molecules.
Biology: Used in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but less stable than 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Pinacolborane: Another boronic ester used in similar reactions but with different reactivity and stability profiles.
Uniqueness
This compound is unique due to its enhanced stability and reactivity, making it a preferred choice in many synthetic applications. Its cyclohexyl group provides steric hindrance, reducing side reactions and increasing selectivity.
Properties
IUPAC Name |
2-(4-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h10-14H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHPJCMZSCFGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682211 | |
Record name | 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820223-94-7 | |
Record name | 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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